molecular formula C15H16N2O3 B12615789 Ethyl 2-cyano-2-(phenylcarbamoyl)pent-4-enoate CAS No. 922179-26-8

Ethyl 2-cyano-2-(phenylcarbamoyl)pent-4-enoate

Cat. No.: B12615789
CAS No.: 922179-26-8
M. Wt: 272.30 g/mol
InChI Key: ZIRJVPLQHRINOG-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(phenylcarbamoyl)pent-4-enoate is an organic compound with the molecular formula C14H14N2O3 It is known for its unique structure, which includes a cyano group, a phenylcarbamoyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-2-(phenylcarbamoyl)pent-4-enoate typically involves the reaction of ethyl 2-cyano-3-phenylprop-2-enoate with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-(phenylcarbamoyl)pent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyano-2-(phenylcarbamoyl)pent-4-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-(phenylcarbamoyl)pent-4-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The cyano group and the phenylcarbamoyl group play crucial roles in its binding affinity and specificity towards the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3-phenylprop-2-enoate
  • Ethyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate
  • Ethyl 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate

Uniqueness

Ethyl 2-cyano-2-(phenylcarbamoyl)pent-4-enoate is unique due to the presence of both the cyano and phenylcarbamoyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

CAS No.

922179-26-8

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

ethyl 2-cyano-2-(phenylcarbamoyl)pent-4-enoate

InChI

InChI=1S/C15H16N2O3/c1-3-10-15(11-16,14(19)20-4-2)13(18)17-12-8-6-5-7-9-12/h3,5-9H,1,4,10H2,2H3,(H,17,18)

InChI Key

ZIRJVPLQHRINOG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=C)(C#N)C(=O)NC1=CC=CC=C1

Origin of Product

United States

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